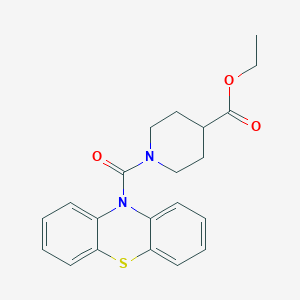![molecular formula C18H22N2O4 B5794517 2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports community as a performance-enhancing drug due to its ability to increase endurance and stamina.
Mecanismo De Acción
2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide works by activating PPAR-delta, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-delta leads to an increase in fatty acid oxidation, which results in a shift from glucose to fat metabolism, thereby improving endurance and reducing muscle fatigue.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and increase the capacity for physical exercise in animal studies. It also increases the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and angiogenesis, which leads to an increase in muscle oxidative capacity and blood vessel formation. This compound has also been shown to reduce inflammation and improve insulin sensitivity in animal models of obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide has several advantages as a research tool, including its ability to improve endurance and increase the capacity for physical exercise in animal models. It also has potential therapeutic applications in various diseases, including metabolic syndrome, diabetes, and cardiovascular diseases. However, its use as a performance-enhancing drug has led to concerns about its safety and potential side effects, which may limit its use in research.
Direcciones Futuras
There are several potential future directions for research on 2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide. One area of interest is its potential to prevent cancer and neurodegenerative diseases. Another area of interest is its potential to improve muscle function and reduce muscle wasting in aging and disease. Additionally, research is needed to further understand the safety and potential side effects of this compound, particularly in humans.
Métodos De Síntesis
The synthesis of 2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide involves a series of chemical reactions starting from 2,4-dichlorophenol. The final product is obtained through a coupling reaction between 2-(4-methoxyphenyl)acetohydrazide and 2-(4-(2-(methylamino)ethoxy)-2-methylphenoxy)acetic acid.
Aplicaciones Científicas De Investigación
2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic syndrome, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower blood lipid levels in preclinical studies. This compound has also been investigated for its potential to prevent cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[2-methoxy-4-(methylaminomethyl)phenoxy]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19-11-13-4-9-16(17(10-13)23-3)24-12-18(21)20-14-5-7-15(22-2)8-6-14/h4-10,19H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCXYKWSBAWZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5794441.png)



![5,5-bis(hydroxymethyl)-2,3-morpholinedione 3-[(4-methylphenyl)hydrazone]](/img/structure/B5794465.png)

![5-(4-methoxyphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5794476.png)

![1-[(4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5794494.png)


![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

